molecular formula C11H19ClN2 B7767562 N5,N5-Diethyltoluene-2,5-diamine monohydrochloride

N5,N5-Diethyltoluene-2,5-diamine monohydrochloride

Cat. No.: B7767562
M. Wt: 214.73 g/mol
InChI Key: MPLZNPZPPXERDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5-Diethyltoluene-2,5-diamine monohydrochloride typically involves the reaction of toluene-2,5-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N5,N5-Diethyltoluene-2,5-diamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Various nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N5,N5-Diethyltoluene-2,5-diamine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N5,N5-Diethyltoluene-2,5-diamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Toluene-2,5-diamine: A precursor in the synthesis of N5,N5-Diethyltoluene-2,5-diamine monohydrochloride.

    4-Diethylamino-2-methylaniline: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

(4-amino-3-methylphenyl)-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZNPZPPXERDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)C1=CC(=C(C=C1)N)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54749-07-4, 2051-79-8, 148-71-0 (Parent)
Details Compound: 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54749-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Record name 4-Amino-3-methyl-N,N-diethylaniline HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

214.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24828-38-4, 2051-79-8
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24828-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methyl-N,N-diethylaniline HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N5,N5-diethyltoluene-2,5-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.483
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride
Reactant of Route 2
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride
Reactant of Route 3
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride
Reactant of Route 4
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride
Reactant of Route 5
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride
Reactant of Route 6
N5,N5-Diethyltoluene-2,5-diamine monohydrochloride

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